N-hexadecylformamide
Overview
Description
N-hexadecylformamide: is an organic compound with the molecular formula C₁₇H₃₅NO It belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-hexadecylformamide can be synthesized through the reaction of hexadecylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide bond. The general reaction is as follows: [ \text{C}{16}\text{H}{33}\text{NH}2 + \text{HCOOH} \rightarrow \text{C}{16}\text{H}_{33}\text{NHCHO} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash and other solid acid catalysts. These catalysts promote the N-formylation of hexadecylamine using formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: N-hexadecylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-hexadecylformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: It is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of N-hexadecylformamide involves its interaction with lipid bilayers and membrane proteins. The long hexadecyl chain allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
N-octadecylformamide: Similar structure with an octadecyl chain instead of a hexadecyl chain.
N-dodecylformamide: Contains a shorter dodecyl chain.
N-heptylformamide: Has a heptyl chain.
Uniqueness: N-hexadecylformamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its long chain also allows for better integration into lipid bilayers compared to shorter-chain formamides .
Properties
IUPAC Name |
N-hexadecylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h17H,2-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZZEOFPTKOHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338246 | |
Record name | N-hexadecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53396-33-1 | |
Record name | N-hexadecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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